molecular formula C10H7ClN2O2 B13102241 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride CAS No. 522646-39-5

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Cat. No.: B13102241
CAS No.: 522646-39-5
M. Wt: 222.63 g/mol
InChI Key: DANOKUDOZKTSKV-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agents : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. Compounds similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their effectiveness against various pathogens. The oxadiazole ring is known to enhance biological activity due to its ability to interact with biological targets.
  • Anti-inflammatory Drugs : Some studies suggest that compounds containing the oxadiazole moiety can possess anti-inflammatory properties. The unique structural features of this compound may contribute to the development of new anti-inflammatory agents .
  • Cancer Research : The potential anticancer activity of oxadiazole derivatives has been explored in various studies. The compound may serve as a lead structure for designing novel anticancer drugs by modifying the benzoyl and oxadiazole components to enhance efficacy and selectivity against cancer cells .

Material Science Applications

  • Polymer Chemistry : The reactivity of this compound makes it suitable for use in polymerization processes. It can act as an initiator or modifier in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.
  • Photoresponsive Materials : Due to its unique electronic properties, this compound can be incorporated into photoresponsive materials that change their characteristics upon exposure to light. This application is particularly relevant in the development of smart materials and devices .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzoyl chloride group.

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, a compound with the molecular formula C10_{10}H7_7ClN2_2O2_2, belongs to the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential, mechanism of action, and relevant case studies.

  • Molecular Structure : The compound features a benzoyl group attached to a 5-methyl-1,2,4-oxadiazole moiety.
  • CAS Number : 522646-39-5

Biological Activity Overview

Oxadiazole derivatives are known for their broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.

Anticancer Activity

Recent research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies :
    • The compound has shown promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50_{50} values reported for related oxadiazole compounds range from 0.12 µM to 15.63 µM, indicating potent activity compared to standard treatments like doxorubicin .
    CompoundCell LineIC50_{50} (µM)
    This compoundMCF-715.63
    DoxorubicinMCF-7~10
    Other Oxadiazole DerivativesVarious0.12 - 2.78
  • Mechanism of Action :
    • The mechanism through which oxadiazoles exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can activate apoptotic pathways in treated cells .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been explored for other therapeutic potentials:

  • Antimicrobial Activity :
    • Some studies have indicated that oxadiazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to the ability of these compounds to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects :
    • Certain derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines, although specific data on this compound in this context is limited.

Case Studies

Several case studies highlight the potential of oxadiazole derivatives in drug discovery:

  • Synthesis and Evaluation :
    • A study synthesized various oxadiazole derivatives and evaluated their biological activities. Compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with promising selectivity profiles .
  • Structure–Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications on the oxadiazole ring can significantly affect biological activity. For instance, substitution patterns on the phenyl ring influence both potency and selectivity against different cancer types .

Properties

CAS No.

522646-39-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

InChI

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3

InChI Key

DANOKUDOZKTSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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